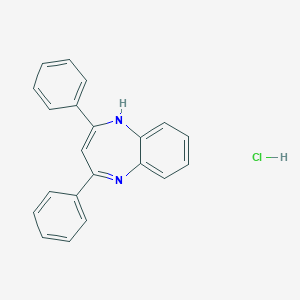

2,4-Diphenyl-1H-1,5-benzodiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Diphenyl-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C21H17ClN2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticonvulsant and Anxiolytic Properties

Research indicates that derivatives of 2,4-diphenyl-1H-1,5-benzodiazepine exhibit significant anticonvulsant and anxiolytic effects. These compounds interact with the central nervous system (CNS) by modulating neurotransmitter systems, particularly enhancing the effects of gamma-aminobutyric acid (GABA), which is crucial for inhibiting neuronal excitability. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy and anxiety disorders .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective capabilities of benzodiazepine derivatives against oxidative stress and mitochondrial dysfunction. For instance, specific compounds within this class have demonstrated a capacity to reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines under stress conditions. This suggests their potential use in treating neurodegenerative diseases such as Parkinson's disease .

Chemical Applications

Synthesis of Complex Molecules

this compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds due to its structural properties. The ability to modify its chemical structure allows chemists to explore new derivatives with enhanced biological activities or novel functionalities .

Antioxidant Activity

Various studies have assessed the antioxidant potential of benzodiazepine derivatives. For example, certain 1H-1,5-benzodiazepin-2(3H)-ones have shown promising results in scavenging free radicals and reducing oxidative damage in vitro. These findings imply that such compounds could be beneficial in formulating new antioxidant therapies .

Industrial Applications

Dyes and Photographic Chemicals

Beyond medicinal uses, benzodiazepines like this compound find applications in the production of dyes for acrylic fibers and other materials used in photography. Their unique chemical properties allow for effective coloration processes, making them valuable in industrial settings .

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of various 1H-1,5-benzodiazepin-2(3H)-one derivatives against oxidative stress-induced damage in SH-SY5Y neuronal cells. The results indicated that certain derivatives significantly reduced apoptosis markers and lipid peroxidation levels while enhancing intracellular glutathione levels. This positions these compounds as promising candidates for developing treatments for neurodegenerative disorders .

Case Study 2: Antioxidant Efficacy

In another research project focusing on antioxidant properties, a series of 23 benzodiazepine derivatives were synthesized and tested using DPPH and FRAP assays. The findings revealed that several compounds exhibited strong antioxidant activities comparable to established antioxidants like curcumin. This suggests their potential utility in preventing oxidative stress-related diseases .

Analyse Chemischer Reaktionen

Bromination Reactions

2,4-Diphenyl-1H-1,5-benzodiazepine undergoes selective bromination at allylic and benzylic positions when treated with N-bromosuccinimide (NBS). The regioselectivity depends on reaction conditions and stoichiometry:

| NBS Equivalents | Major Products (Yield %) | Minor Products (Yield %) |

|---|---|---|

| 1.1 | 3-Bromo derivative (20%) | 3-Bromo-7-bromomethyl (45%) |

| 2.2 | 3-Bromo-7-bromomethyl (52%) | Tribromo derivative (24%) |

| 4.4 | Tetrabromo derivative (26%) | Tribromo derivative (46%) |

- Allylic bromination (C-3 position) occurs first due to radical stabilization at the benzodiazepine's methylene group.

- Benzylic bromination (C-7 position) follows, driven by electron-withdrawing effects of the first bromine substituent.

- DFT and PM3 calculations confirm that radical stability dictates regioselectivity, with PM3 providing superior agreement with experimental outcomes.

Reactions with Alicyclic Reformatsky Reagents

The compound reacts with alicyclic Reformatsky reagents (generated from methyl 1-bromocycloalkanecarboxylates and Zn) to yield novel heterocycles. For example:

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| Methyl 1-bromocyclopropanecarboxylate + Zn | Quinazoline derivative (via ring expansion) | 65–70% |

| Methyl 1-bromocyclohexanecarboxylate + Zn | Spiro-fused benzodiazepine | 55–60% |

- Zinc-mediated insertion generates a carbanion intermediate.

- Nucleophilic attack at the benzodiazepine’s C-2 position leads to ring expansion (cyclopropane case) or spirocyclization (larger rings).

Microwave-Assisted Functionalization

Under microwave irradiation, this compound undergoes rapid alkylation or arylation. For instance:

| Conditions | Reaction Outcome | Yield (%) |

|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 90 s MW | N-4 alkylation (regiospecific) | 95% |

| Pd-catalyzed Suzuki coupling | C-5 arylation (cross-coupled product) | 85% |

- Microwave heating accelerates deprotonation at N-4, overriding conventional N-1 selectivity.

- Ab initio calculations (MP2/6-31G*) show that N-4 anion formation is rate-limiting but kinetically favored under microwave conditions.

Hydrolysis and Ring-Opening Reactions

Acidic or basic hydrolysis of the benzodiazepine core produces diamino ketone derivatives:

| Conditions | Product | Yield (%) |

|---|---|---|

| 2M HCl, reflux, 6h | 2-Aminoacetophenone derivative | 78% |

| NaOH (aq), 80°C, 4h | Benzophenone hydrazine analog | 82% |

- Hydrolysis products serve as intermediates for synthesizing quinazolines and fused heterocycles.

Theoretical Studies on Reactivity

Eigenschaften

CAS-Nummer |

5450-63-5 |

|---|---|

Molekularformel |

C21H17ClN2 |

Molekulargewicht |

332.8 g/mol |

IUPAC-Name |

2,4-diphenyl-1H-1,5-benzodiazepine |

InChI |

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H |

InChI-Schlüssel |

PZRXQNCXDUBZHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

5450-63-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.